![molecular formula C17H12Cl2O3 B3038823 7-[(3-chlorobenzyl)oxy]-4-(chloromethyl)-2H-chromen-2-one CAS No. 911290-21-6](/img/structure/B3038823.png)
7-[(3-chlorobenzyl)oxy]-4-(chloromethyl)-2H-chromen-2-one
描述
7-[(3-chlorobenzyl)oxy]-4-(chloromethyl)-2H-chromen-2-one is a synthetic organic compound belonging to the class of coumarins and derivatives. It is characterized by the presence of a chromen-2-one core structure with a 3-chlorobenzyl ether and a chloromethyl group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
作用机制
Target of Action
The primary target of the compound 7-[(3-chlorobenzyl)oxy]-4-(chloromethyl)-2H-chromen-2-one is Amine oxidase [flavin-containing] B . This enzyme, also known as MAO-B , plays a crucial role in the metabolism of biogenic amines in the brain and peripheral tissues .
Mode of Action
The compound interacts with its target, MAO-B, by inhibiting its activity .
Biochemical Pathways
The inhibition of MAO-B affects the metabolic pathways of several biogenic amines, including dopamine, norepinephrine, and serotonin . These neurotransmitters are involved in a variety of physiological functions, including mood regulation, stress response, and cognitive function .
Pharmacokinetics
These properties significantly impact the compound’s bioavailability and therapeutic potential .
Result of Action
By inhibiting MAO-B, the compound can increase the levels of biogenic amines in the brain . This could potentially have therapeutic effects in conditions associated with reduced levels of these neurotransmitters, such as depression and Parkinson’s disease .
生化分析
Biochemical Properties
7-[(3-chlorobenzyl)oxy]-4-(chloromethyl)-2H-chromen-2-one plays a significant role in biochemical reactions, particularly as an inhibitor of monoamine oxidase B (MAO-B). MAO-B is an enzyme responsible for the oxidative deamination of monoamines, including neurotransmitters such as dopamine. By inhibiting MAO-B, this compound can increase the levels of these neurotransmitters in the brain, potentially alleviating symptoms of neurodegenerative diseases . The compound interacts with the active site of MAO-B, forming a reversible and selective inhibition .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. In neuronal cells, the compound has been shown to enhance dopamine levels by inhibiting its breakdown, thereby improving cell signaling pathways associated with motor control and cognitive functions . Additionally, it influences gene expression related to neuroprotection and cellular metabolism, promoting cell survival and reducing oxidative stress .
Molecular Mechanism
At the molecular level, this compound exerts its effects primarily through the inhibition of MAO-B. The compound binds to the enzyme’s active site, preventing the oxidation of monoamines . This inhibition is reversible, allowing for controlled modulation of enzyme activity. Furthermore, the compound’s interaction with MAO-B does not significantly affect other enzymes, such as cytochrome P450s, indicating a high degree of selectivity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound demonstrates stability under various conditions, maintaining its inhibitory activity for extended periods . Degradation products may form over time, potentially altering its efficacy. Long-term studies have shown that the compound can sustain its neuroprotective effects, reducing cellular damage and promoting recovery in in vitro and in vivo models .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits MAO-B without causing significant adverse effects . At higher doses, toxic effects such as hepatotoxicity and neurotoxicity have been observed . These findings highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing risks.
Metabolic Pathways
This compound is involved in metabolic pathways that include its interaction with MAO-B and other enzymes. The compound undergoes oxidative metabolism, leading to the formation of various metabolites . These metabolic processes can influence the compound’s efficacy and safety profile, affecting its overall pharmacokinetics and pharmacodynamics .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . The compound’s ability to cross the blood-brain barrier is particularly noteworthy, allowing it to exert its effects on central nervous system tissues . Its distribution is influenced by factors such as lipid solubility and protein binding affinity .
Subcellular Localization
The subcellular localization of this compound is primarily within the mitochondria, where MAO-B is predominantly located . This localization is crucial for its inhibitory activity, as it allows the compound to directly interact with the enzyme. Additionally, post-translational modifications and targeting signals may influence its distribution within specific cellular compartments .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(3-chlorobenzyl)oxy]-4-(chloromethyl)-2H-chromen-2-one typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 4-hydroxycoumarin.
Etherification: 4-hydroxycoumarin is reacted with 3-chlorobenzyl chloride in the presence of a base such as potassium carbonate to form 7-[(3-chlorobenzyl)oxy]-4-hydroxycoumarin.
Chloromethylation: The hydroxyl group at the 4-position is then chloromethylated using formaldehyde and hydrochloric acid to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
7-[(3-chlorobenzyl)oxy]-4-(chloromethyl)-2H-chromen-2-one can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can participate in nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the chloromethyl group to a methyl group or other derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides, typically under basic conditions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a corresponding amine derivative, while oxidation might produce a carboxylic acid or aldehyde derivative.
科学研究应用
7-[(3-chlorobenzyl)oxy]-4-(chloromethyl)-2H-chromen-2-one has several scientific research applications:
Medicinal Chemistry: It has been studied as a potential inhibitor of monoamine oxidase B (MAO-B), an enzyme involved in the metabolism of neurotransmitters.
Biological Studies: The compound’s ability to interact with biological targets makes it useful in studying enzyme inhibition and receptor binding.
Chemical Biology: It serves as a tool compound for probing biological pathways and mechanisms.
Industrial Applications: Its derivatives may be used in the development of pharmaceuticals and agrochemicals.
相似化合物的比较
Similar Compounds
7-[(3-chlorobenzyl)oxy]-4-[(methylamino)methyl]-2H-chromen-2-one: This compound is similar in structure but contains a methylamino group instead of a chloromethyl group.
7-[(3-chlorobenzyl)oxy]-2-oxo-2H-chromene-4-carbaldehyde: This compound has an aldehyde group at the 4-position instead of a chloromethyl group.
Uniqueness
The uniqueness of 7-[(3-chlorobenzyl)oxy]-4-(chloromethyl)-2H-chromen-2-one lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Its chloromethyl group allows for further functionalization, making it a versatile intermediate in synthetic chemistry.
属性
IUPAC Name |
4-(chloromethyl)-7-[(3-chlorophenyl)methoxy]chromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl2O3/c18-9-12-7-17(20)22-16-8-14(4-5-15(12)16)21-10-11-2-1-3-13(19)6-11/h1-8H,9-10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGEZPSXGFOLSFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)COC2=CC3=C(C=C2)C(=CC(=O)O3)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-Bromobenzo[c]phenanthrene](/img/structure/B3038743.png)

![6-Amino-4-(2-fluorophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B3038748.png)
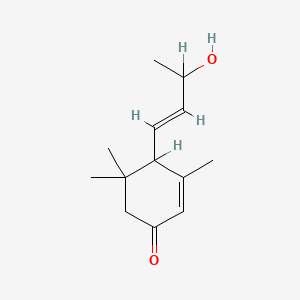
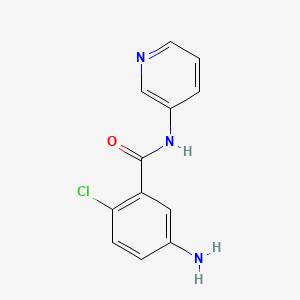

![Bicyclo[2.1.1]hexan-1-amine hydrochloride](/img/structure/B3038752.png)
![[1,1'-Biphenyl]-4,4'-dicarboxylic acid, 2,2'-bis(trifluoromethyl)-](/img/structure/B3038753.png)
![2-amino-4-(4-methoxyphenyl)thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B3038755.png)
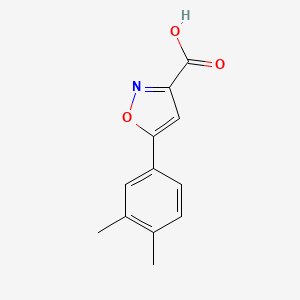
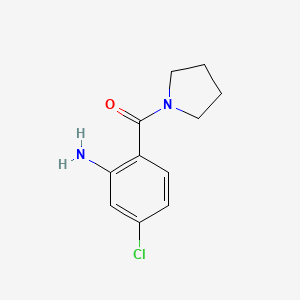
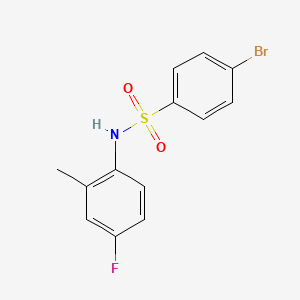
![3-(2,4-Dichlorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B3038760.png)
